2-(4-(Dimethylamino)benzyl)-3-oxoisoindoline-4-carboxylic acid

Description

Chemical identity and nomenclature

This compound is systematically identified by the Chemical Abstracts Service number 881041-36-7. The compound's molecular formula is C18H18N2O3, with a molecular weight of 310.35 grams per mole. The International Union of Pure and Applied Chemistry nomenclature reflects the complex structural arrangement, incorporating the isoindoline core with specific substitution patterns. The compound is also catalogued under the MDL number MFCD06653227, providing additional reference for chemical databases.

The systematic naming convention follows established organic chemistry principles, where the base isoindoline structure is modified by the 4-carboxylic acid group and the N-2 benzyl substitution containing the para-dimethylamino functionality. This nomenclature system ensures precise identification and distinguishes the compound from other isoindoline derivatives that may have different substitution patterns or functional group arrangements.

Structural characteristics and molecular architecture

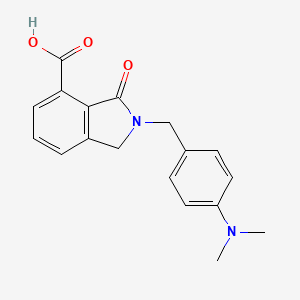

The molecular architecture of this compound features a bicyclic isoindoline core that forms the central framework of the molecule. The compound's structural representation through the Simplified Molecular Input Line Entry System notation is provided as O=C(C1=CC=CC(CN2CC3=CC=C(N(C)C)C=C3)=C1C2=O)O, which illustrates the connectivity between all atoms in the structure. This notation reveals the presence of the benzene ring fused to the five-membered nitrogen-containing lactam ring, characteristic of the isoindoline family.

The three-dimensional molecular geometry is influenced by several structural features. The carboxylic acid group at position 4 provides both hydrogen bonding capability and acidic character to the molecule. The ketone functionality at position 3 of the isoindoline ring contributes to the planar nature of the bicyclic system through resonance stabilization. The benzyl substitution at the nitrogen introduces additional conformational flexibility, while the para-dimethylamino group on the benzyl ring provides electron-donating character that can influence the overall electronic distribution within the molecule.

Historical context and discovery

The development of this compound emerges from the broader historical context of isoindoline chemistry research. The isoindoline framework has been recognized for its significant biological activity and presence in various bioactive molecules with drug-like properties. Historical research on isoindolinone-containing compounds has revealed notable examples such as Corollosporine derivatives with antibacterial properties, Chlortalidone as an antihypertensive drug, and Chilenine as a pharmacologically relevant natural product.

The synthesis of novel isoindolinone derivatives has traditionally depended on metal-catalyzed annulation or acylation of functionalized benzoic acid derivatives. However, these metal-catalyzed processes have presented significant limitations, including high costs, complexity, and the necessity for meticulous removal of metal residues, especially in pharmaceutical applications. This historical challenge has driven the development of more efficient and practical synthetic methodologies for 3-hydroxyisoindolinone derivatives under mild and sustainable conditions.

Position in the isoindoline family of compounds

Within the extensive isoindoline family, this compound occupies a distinctive position due to its specific substitution pattern. The compound shares structural similarities with other documented isoindoline derivatives, including 2-(3-Methoxypropyl)-3-oxoisoindoline-4-carboxylic acid, which is classified as an isoindoline derivative characterized by its unique structural features and potential applications in medicinal chemistry. The family also includes 3-Oxoisoindoline-4-carboxylic acid, which serves as a simpler structural analog lacking the benzyl substitution.

Comparative analysis within the isoindoline family reveals that 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid represents a closely related structure differing primarily in the absence of the dimethylamino substitution on the benzyl ring. The compound 2-(2,3-Dimethoxybenzyl)-3-oxo-4-isoindolinecarboxylic acid demonstrates the structural diversity possible within this family through different substitution patterns on the benzyl moiety. Additionally, 2-(4-Bromophenyl)-3-oxoisoindoline-4-carboxylic acid illustrates how halogen substitution can modify the electronic and steric properties of these compounds.

Significance in heterocyclic chemistry

The significance of this compound in heterocyclic chemistry stems from its representation of the 3-hydroxyisoindolinone framework, which constitutes a significant and versatile structure in synthesizing natural products and pharmaceutical compounds. These compounds exhibit substantial biological activity and are present in various bioactive molecules with drug-like properties. The heterocyclic nature of the isoindoline core provides a rigid framework that can serve as a scaffold for further chemical modifications.

Recent research has demonstrated the development of efficient one-pot methods for synthesizing novel isoindolinone derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and alcohols. This reaction occurs under mild, metal-free conditions, rendering it a sustainable and effective approach for isoindolinone synthesis. The inhibitory potential of synthesized isoindolinone compounds against human carbonic anhydrase isozymes has been evaluated, with some derivatives exhibiting superior inhibitory effects compared to standard inhibitors.

Overview of chemical and physical properties

The chemical and physical properties of this compound are determined by its molecular structure and functional group composition. The compound exists as a solid under standard conditions, with its molecular weight of 310.35 grams per mole contributing to its physical characteristics. The presence of the carboxylic acid functionality imparts acidic properties to the molecule, while the dimethylamino group provides basic character, creating an internal acid-base balance.

Table 1: Fundamental Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 881041-36-7 | |

| Molecular Formula | C18H18N2O3 | |

| Molecular Weight | 310.35 g/mol | |

| MDL Number | MFCD06653227 | |

| Physical State | Solid | |

| Purity | 95+% |

The compound's solubility characteristics are influenced by both hydrophilic and hydrophobic structural elements. The carboxylic acid group and the dimethylamino functionality contribute to water solubility through hydrogen bonding and ionic interactions, while the aromatic rings provide hydrophobic character. The electronic properties are significantly influenced by the electron-donating dimethylamino group, which can participate in resonance interactions with the aromatic system, potentially affecting the compound's reactivity and spectroscopic properties.

Properties

IUPAC Name |

2-[[4-(dimethylamino)phenyl]methyl]-3-oxo-1H-isoindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-19(2)14-8-6-12(7-9-14)10-20-11-13-4-3-5-15(18(22)23)16(13)17(20)21/h3-9H,10-11H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIRTLQHSPOKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CN2CC3=C(C2=O)C(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Dimethylamino)benzyl)-3-oxoisoindoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Isoindoline Core: This can be achieved through the cyclization of ortho-substituted benzylamines.

Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)benzyl)-3-oxoisoindoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

The compound 2-(4-(Dimethylamino)benzyl)-3-oxoisoindoline-4-carboxylic acid has garnered attention in various scientific fields due to its potential applications, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have highlighted the potential of isoindoline derivatives, including this compound, as anticancer agents.

- Mechanism of Action : These compounds often exhibit cytotoxic effects by inducing apoptosis in cancer cells. The presence of the dimethylamino group may enhance interaction with cellular targets.

- Case Study : A study demonstrated that similar isoindoline derivatives showed significant activity against various cancer cell lines, such as MCF-7 (breast cancer) and A-549 (lung cancer). The IC values indicated promising cytotoxicity, suggesting that derivatives of this compound could be explored for their anticancer properties .

Antioxidant Properties

The antioxidant potential of this compound can also be significant. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Research Findings : In vitro studies have shown that isoindoline derivatives exhibit strong antioxidant activity, which could be attributed to their ability to scavenge free radicals effectively .

Organic Light Emitting Diodes (OLEDs)

The unique structural properties of this compound make it a candidate for use in organic electronics:

- Role in OLEDs : Compounds with similar structures have been investigated for their luminescent properties, which are essential for developing efficient OLED materials. The incorporation of dimethylamino groups can enhance charge transport properties .

Photovoltaic Applications

Research into the photovoltaic potential of isoindoline derivatives suggests that they could serve as effective materials in organic solar cells:

- Performance Metrics : Studies have indicated that such compounds can improve light absorption and charge separation efficiency, crucial for enhancing solar cell performance .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC (µg/mL) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Similar Isoindoline Derivative | A-549 | 22.09 |

| Doxorubicin | MCF-7 | 6.40 |

Table 2: Antioxidant Activity Comparison

| Compound Name | DPPH IC (µM) | HO IC (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Other Isoindoline Derivative | 44.40 | 45.20 |

Mechanism of Action

The mechanism of action of 2-(4-(Dimethylamino)benzyl)-3-oxoisoindoline-4-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the isoindoline core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Target Compound : 2-(4-(Dimethylamino)benzyl)-3-oxoisoindoline-4-carboxylic Acid

- Key substituents: 4-(Dimethylamino)benzyl group (electron-donating, polar). Carboxylic acid (hydrogen-bond donor/acceptor). Ketone (hydrogen-bond acceptor).

Analog 1 : 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid (CAS 77960-29-3)

- Structure: Lacks the dimethylamino group; instead, it has a simple benzyl substituent.

- Molecular Formula: C₁₆H₁₃NO₃.

- Molecular Weight : 267.28 g/mol.

- Key Properties: XLogP3: 2 (moderate lipophilicity). Hydrogen bond donors/acceptors: 1/3. Rotatable bonds: 3 .

Analog 2 : (4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic Acid

- Structure : Features a fused furan ring and a hexahydro-isoindole system.

- Synthesis : Derived from [3-(2-furyl)-2-propenyl]-phenylamine and maleic anhydride via a Diels-Alder reaction.

- Crystal Packing : Forms chains through O–H···O hydrogen bonds and weak C–H···π interactions .

Comparative Data Table

Key Differences and Implications

Analog 2’s fused furan ring introduces rigidity, reducing conformational flexibility compared to the target compound’s isoindoline core.

Synthesis Complexity: Analog 2’s synthesis via Diels-Alder cyclization is well-documented , whereas the target compound likely requires selective alkylation to introduce the dimethylamino group, which may involve protective group strategies.

Biological Relevance: The dimethylamino group is a common pharmacophore in drug design, suggesting enhanced target binding or bioavailability for the target compound compared to Analog 1. Analog 2’s furan ring may confer unique electronic properties, but its saturated hexahydro structure could limit aromatic interactions critical for bioactivity.

Crystallography: Analog 2’s hydrogen-bonded chains highlight the role of carboxylic acid in directing crystal packing . The target compound may exhibit similar O–H···O interactions, but its dimethylamino group could introduce additional C–H···N or dipole-dipole interactions.

Biological Activity

2-(4-(Dimethylamino)benzyl)-3-oxoisoindoline-4-carboxylic acid, known by its CAS number 881041-36-7, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 310.35 g/mol. The compound features an isoindoline core structure, which is significant for its biological properties.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its dimethylamino group enhances solubility and may contribute to its biological activity.

Inhibition Studies

- Xanthine Oxidase Inhibition : Preliminary studies suggest that derivatives of similar structures exhibit xanthine oxidase inhibitory activity, which may be relevant for conditions like gout and hyperuricemia. The inhibition mechanism often involves competitive binding at the enzyme's active site .

- Antioxidant Activity : Compounds with similar structural motifs have demonstrated antioxidant properties, potentially through the scavenging of free radicals .

Biological Activity Data

A summary of biological activities related to this compound is presented in Table 1.

| Activity | Description | IC50 Value |

|---|---|---|

| Xanthine Oxidase Inhibition | Compounds structurally related have shown moderate inhibition | IC50 ~ 8.1 µM |

| Antioxidant Activity | Similar compounds exhibit free radical scavenging capabilities | IC50 ~ 15.3 µM |

Case Study 1: Synthesis and Evaluation

A study synthesized various derivatives of isoindoline carboxylic acids, including our compound of interest. The synthesized compounds were evaluated for their biological activities, revealing promising results in enzyme inhibition assays.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on SAR revealed that modifications to the dimethylamino group significantly affected the biological activity of isoindoline derivatives. For instance, variations in substituents on the benzyl ring altered the potency against xanthine oxidase, indicating that both steric and electronic factors play crucial roles in activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-(Dimethylamino)benzyl)-3-oxoisoindoline-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like methyl 2-nitrophenylacetic acid and formaldehyde under controlled conditions. Alternative routes involve refluxing intermediates with acetic acid and sodium acetate, as demonstrated in multicomponent reactions for structurally analogous isoindoline derivatives . Key steps include cyclization, oxidation (using KMnO₄ or CrO₃), and functional group modifications.

Q. How is the compound characterized spectroscopically to confirm its structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern and stereochemistry. For example, in related isoindoline-carboxylic acid derivatives, characteristic peaks for the dimethylamino group appear at δ ~2.8–3.2 ppm (¹H NMR), while the carbonyl group of the oxoisoindoline moiety resonates at δ ~170–175 ppm (¹³C NMR) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups.

Q. What are the key reactivity patterns of the isoindoline-carboxylic acid core?

- Methodological Answer : The oxoisoindoline moiety undergoes nucleophilic substitution at the keto group, while the carboxylic acid participates in condensation reactions (e.g., amide bond formation). The dimethylamino benzyl group enhances electron density, facilitating electrophilic aromatic substitution. Reductive amination or alkylation can modify the dimethylamino group .

Advanced Research Questions

Q. How can experimental design optimize the diastereoselectivity of derivatives during synthesis?

- Methodological Answer : Diastereoselectivity in isoindoline derivatives can be controlled using chiral auxiliaries or asymmetric catalysis. For example, the Castagnoli-Cushman reaction employs anhydrides and imines in a multicomponent setup to achieve trans-selectivity in tetrahydroisoquinoline-carboxylic acid analogs. Solvent polarity and temperature gradients are critical for minimizing epimerization .

Q. What computational methods predict the compound’s reactivity in biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electron distribution at the oxoisoindoline and dimethylamino groups, predicting sites for enzymatic interactions. Molecular docking studies with target proteins (e.g., kinases) can model binding affinities. Pharmacophore mapping using software like Schrödinger Suite identifies structural motifs critical for activity .

Q. How can contradictory data in biological activity assays be resolved?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, cell line variability). Dose-response curves and orthogonal assays (e.g., enzymatic inhibition vs. cell viability) should be cross-validated. For instance, isoindoline derivatives show divergent antimicrobial activity depending on bacterial membrane permeability, necessitating lipophilicity-adjusted protocols .

Q. What strategies improve the compound’s bioavailability for therapeutic applications?

- Methodological Answer : Structural modifications like prodrug formation (e.g., esterification of the carboxylic acid) enhance membrane permeability. Co-crystallization with cyclodextrins or formulation into nanoparticles improves solubility. Pharmacokinetic studies in rodent models are essential for evaluating absorption and metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.